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molecular formula C9H18O B109591 8-Nonen-1-ol CAS No. 13038-21-6

8-Nonen-1-ol

Cat. No. B109591
M. Wt: 142.24 g/mol
InChI Key: FKGFCVJJLGSFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06153322

Procedure details

A solution of 0.064 mole of 8-nonen-1-ol and 0.19 mole of triethylamine (3 molar excess) in 100 mL of hexane was prepared. To the stirred solution, 0.13 mole of methanesulfonyl chloride (2 molar excess) was added dropwise over 5 min. After the addition was complete, stirring was continued for 2 h. Cold water was poured into the reaction mixture to destroy any excess methanesulfonyl chloride. The aqueous layer was separated from the organic layer, and was extracted with diethyl ether. The organic phases were combined and washed with dilute HC, H2O, 5% NaHCO3 and H2O. The organic layer was dried over MgSO4 and the solvent was removed by rotary evaporation. The respective reactions afforded 8-nonen-1-mesylate in 95% yield. The final product had the following properties: 1H NMR (300 MHZ, CDCl3): δ 5.86-5.72 (m, 1H), 5.02-4.91 (m, 2H), 4.23 (t, J=7.4 Hz, 2H), 2.97 (s, 2H), 2.05 (m, 2H), 1.80 (m, 2H), 1.39-1.27 (m, 8H). 13C NMR (75.5 MHZ, CDCl3): δ 138.33, 113.78, 69.85, 36.52, 33.19, 28.59, 28.35 (2 peaks), 28.23, 24.86.
Quantity
0.19 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C(N([CH2:6][CH3:7])CC)C.[CH3:8]S(Cl)(=O)=O.[OH2:13].[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[CH2:14]([OH:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:8][CH:6]=[CH2:7]

Inputs

Step One
Name
Quantity
0.19 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
0.13 mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to destroy any excess methanesulfonyl chloride
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the organic layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
WASH
Type
WASH
Details
washed with dilute HC, H2O, 5% NaHCO3 and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCC=C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.064 mol
YIELD: PERCENTYIELD 95%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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